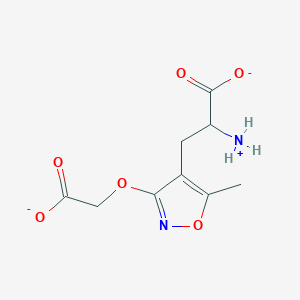
2,2,13,13-Tetrachlorotetradecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,13,13-Tetrachlorotetradecanedioic acid is a synthetic organic compound characterized by the presence of two carboxylic acid groups and four chlorine atoms attached to a tetradecanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,13,13-Tetrachlorotetradecanedioic acid typically involves the chlorination of tetradecanedioic acid. This process can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to ensure the selective chlorination at the 2 and 13 positions of the tetradecanedioic acid molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced control systems to monitor and regulate the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,13,13-Tetrachlorotetradecanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially or fully dechlorinated derivatives.
Aplicaciones Científicas De Investigación
2,2,13,13-Tetrachlorotetradecanedioic acid has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be utilized in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,13,13-Tetrachlorotetradecanedioic acid involves its interaction with molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of chlorine atoms and carboxylic acid groups allows the compound to form strong interactions with target molecules, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2,2,13,13-Tetramethyltetradecanedioic acid: Similar in structure but with methyl groups instead of chlorine atoms.
2,2,11,11-Tetramethyldodecanedinitrile: Another related compound with different functional groups.
Uniqueness
2,2,13,13-Tetrachlorotetradecanedioic acid is unique due to the presence of four chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where chlorinated compounds are required.
Propiedades
Fórmula molecular |
C14H22Cl4O4 |
|---|---|
Peso molecular |
396.1 g/mol |
Nombre IUPAC |
2,2,13,13-tetrachlorotetradecanedioic acid |
InChI |
InChI=1S/C14H22Cl4O4/c15-13(16,11(19)20)9-7-5-3-1-2-4-6-8-10-14(17,18)12(21)22/h1-10H2,(H,19,20)(H,21,22) |
Clave InChI |
ZJDPSSMMBWOBMC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(C(=O)O)(Cl)Cl)CCCCC(C(=O)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)

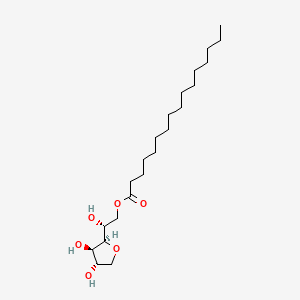
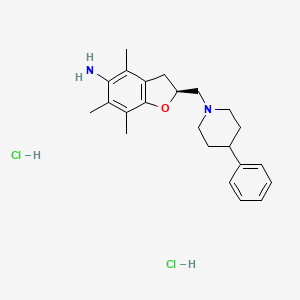
![7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10781952.png)
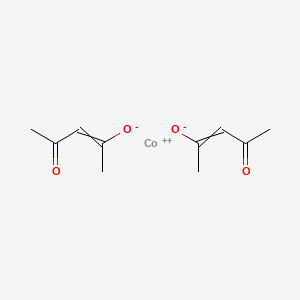
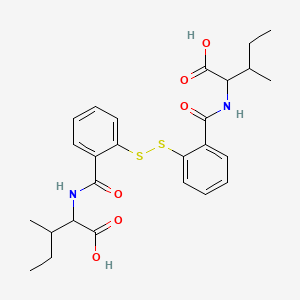
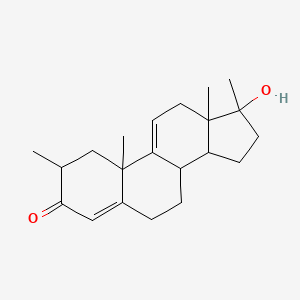
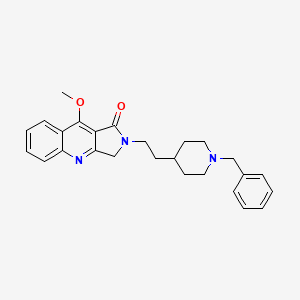
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid](/img/structure/B10782002.png)
![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)

![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)
